molecular formula C15H11Cl3N4S B12134632 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12134632
M. Wt: 385.7 g/mol
InChI Key: BRUZBLHVDMWGKX-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl and chlorophenyl groups attached to a triazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of Dichlorophenyl and Chlorophenyl Groups: The dichlorophenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Thioether Formation: The final step involves the formation of the thioether linkage, which can be achieved by reacting the intermediate with a suitable thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially altering the compound’s electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in studying enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)-1,2,4-triazole-4-ylamine: Lacks the thioether linkage, resulting in different chemical properties.

    5-[(2-Chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine: Lacks the dichlorophenyl group, affecting its reactivity and applications.

Uniqueness

3-(2,4-Dichlorophenyl)-5-[(2-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine is unique due to the presence of both dichlorophenyl and chlorophenyl groups, along with the thioether linkage. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H11Cl3N4S

Molecular Weight

385.7 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-5-(2,4-dichlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H11Cl3N4S/c16-10-5-6-11(13(18)7-10)14-20-21-15(22(14)19)23-8-9-3-1-2-4-12(9)17/h1-7H,8,19H2

InChI Key

BRUZBLHVDMWGKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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